molecular formula C11H11N3O2S B1514396 Sulfapyridine-(phenyl-13C6) CAS No. 1228182-45-3

Sulfapyridine-(phenyl-13C6)

Cat. No.: B1514396
CAS No.: 1228182-45-3
M. Wt: 255.25 g/mol
InChI Key: GECHUMIMRBOMGK-PXKSRZEUSA-N
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Description

Sulfapyridine-(phenyl-13C6) is a complex organic compound characterized by its unique isotopic labeling with carbon-13

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfapyridine-(phenyl-13C6) typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a sulfonamide group is introduced to a pre-labeled cyclohexa-1,3,5-triene ring. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of isotopically labeled starting materials is crucial, and these are often sourced from specialized suppliers. The process may also include purification steps such as recrystallization and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Sulfapyridine-(phenyl-13C6) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Sulfapyridine-(phenyl-13C6) has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sulfapyridine-(phenyl-13C6) involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. The isotopic labeling allows for detailed tracking of the compound’s metabolic pathways using techniques like nuclear magnetic resonance (NMR) spectroscopy .

Properties

IUPAC Name

4-amino-N-pyridin-2-yl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14)/i4+1,5+1,6+1,7+1,9+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECHUMIMRBOMGK-PXKSRZEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746824
Record name 4-Amino-N-(pyridin-2-yl)(~13~C_6_)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228182-45-3
Record name 4-Amino-N-(pyridin-2-yl)(~13~C_6_)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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